REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[CH2:5]([N:7]1[C:17]2[C:12](=[CH:13][C:14]([CH3:18])=[CH:15][CH:16]=2)[C:11]([OH:19])=[CH:10][C:8]1=[O:9])[CH3:6]>C(O)(=O)C>[CH2:5]([N:7]1[C:17]2[C:12](=[CH:13][C:14]([CH3:18])=[CH:15][CH:16]=2)[C:11]([OH:19])=[C:10]([N+:1]([O-:4])=[O:2])[C:8]1=[O:9])[CH3:6]
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N1C(=O)C=C(C2=CC(=CC=C12)C)O
|
Name
|
3-nitro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
The solid dissolved
|
Type
|
TEMPERATURE
|
Details
|
After cooling the solid
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in vacuo over P2O5, m.p. 192°-4° C
|
Name
|
|
Type
|
|
Smiles
|
C(C)N1C(=O)C(=C(C2=CC(=CC=C12)C)O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |